molecular formula C18H18N4O2S2 B2414746 N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 904825-95-2

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B2414746
CAS No.: 904825-95-2
M. Wt: 386.49
InChI Key: WHNHDSLJARNFPY-UHFFFAOYSA-N
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Description

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to scale up the synthesis while maintaining high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridazine rings are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is unique due to the combination of its structural features, which include the pyrrolidine, pyridazine, and thiophene sulfonamide groups. This combination provides a unique set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-26(24,18-7-4-12-25-18)21-15-6-3-5-14(13-15)16-8-9-17(20-19-16)22-10-1-2-11-22/h3-9,12-13,21H,1-2,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNHDSLJARNFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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